3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid

Description

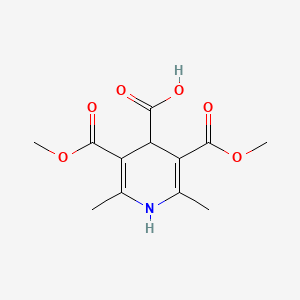

Chemical Structure and Synthesis: 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid (CAS: 19350-66-4; C₁₄H₁₉NO₆) is synthesized via a Hantzsch-type cyclization of glyoxylic acid, ethyl acetoacetate, and NH₄HCO₃ . Its crystal structure reveals a boat conformation in the dihydropyridine ring, with hydrogen bonding (N–H···O and O–H···O) forming infinite chains and carboxylic acid dimers, critical for its stability .

Properties

IUPAC Name |

3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6/c1-5-7(11(16)18-3)9(10(14)15)8(6(2)13-5)12(17)19-4/h9,13H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIZLVGRBADFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid typically involves a multi-step process starting from simple precursors. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

-

Step 1: Aldehyde and β-Keto Ester Condensation

Reactants: Aldehyde (e.g., formaldehyde), β-keto ester (e.g., methyl acetoacetate), and ammonia.

Conditions: The reaction is usually carried out in ethanol under reflux conditions.

Product: Intermediate dihydropyridine derivative.

-

Step 2: Esterification

Reactants: Intermediate dihydropyridine derivative, methanol, and a strong acid catalyst (e.g., sulfuric acid).

Conditions: Reflux in methanol.

Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives of the original ester groups.

Substitution: Amide or ether derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a calcium channel blocker, influencing muscle contraction and neurotransmitter release.

Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its structural similarity to known calcium channel blockers.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, particularly in biological systems, involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. This inhibition can lead to vasodilation and reduced blood pressure, making it a potential candidate for antihypertensive drugs.

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility : Poor aqueous solubility in its free acid form; sodium salt derivatives (e.g., sodium N-(3,5-bis(ethoxycarbonyl)...-l-methioninate) improve solubility for pharmaceutical applications .

- Spectroscopic Data :

Comparison with Structural Analogs

Ethoxycarbonyl vs. Methoxycarbonyl Derivatives

Data :

Cationic Amphiphiles with Dodecyloxycarbonyl Groups

Example : 3,5-Bis(dodecyloxycarbonyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine (Compound 1) :

- Structure : Long dodecyl chains replace methoxy groups.

- Properties :

- Comparison: Methoxy derivatives lack the amphiphilic character required for nanocarrier systems.

Amino Acid Conjugates

Example : Sodium N-(3,5-bis(ethoxycarbonyl)...-l-methioninate :

Nitro Derivatives :

Research Findings and Trends

- Sodium Salts : Critical for improving bioavailability; methionine conjugates show dual therapeutic roles .

- Cationic Derivatives : Brominated dihydropyridines (e.g., D19) achieve >90% gene transfection efficiency in vitro .

- Boronic Acid Functionalization : Expands utility in targeted drug synthesis, though stability in physiological conditions remains a challenge .

Biological Activity

3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid is a compound belonging to the dihydropyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H15NO6

- Molecular Weight : 273.25 g/mol

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects. For instance:

- Cytotoxicity Assays : The compound exhibited over 50% inhibition in the HCT-15 (human colorectal adenocarcinoma) cell line. Other tested lines included U251 (glioblastoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) .

| Cell Line | Inhibition (%) |

|---|---|

| HCT-15 | >50 |

| U251 | Not reported |

| PC-3 | Not reported |

| MCF-7 | Not reported |

The mechanism through which this compound exerts its anticancer effects appears to involve interaction with specific proteins involved in cell proliferation and survival. Docking studies revealed that it has a high affinity for PARP-1 protein, suggesting that it may inhibit pathways critical for cancer cell survival:

- Binding Affinity : The binding free energy values were found to be -9.8 and -10.6 kcal/mol for different derivatives of the compound, indicating strong interactions with PARP-1 .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity. It may help reduce oxidative stress in cells by scavenging reactive oxygen species (ROS), which is crucial for cancer prevention and treatment.

Synthesis and Evaluation

A recent study synthesized several derivatives of dihydropyridine carboxylic acids and evaluated their biological activities. Among them, 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine showed promising results in enhancing growth inhibition against various tumor cells while minimizing toxicity to normal cells .

Comparative Analysis

In a comparative study involving various dihydropyridine derivatives:

| Compound | Cytotoxic Effect on HCT-15 |

|---|---|

| 3a | >50% |

| 3b | <50% |

| Control | <10% |

This table illustrates the effectiveness of selected compounds against a specific cancer cell line.

Q & A

Q. What are the standard synthetic routes for 3,5-bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Hantzsch-type multicomponent reactions. A common method involves condensation of methyl acetoacetate, ammonium bicarbonate, and a carbonyl compound under reflux in ethanol. Key parameters include temperature (60–80°C), solvent polarity, and catalyst choice (e.g., acetic acid). Yields range from 50–70% under optimized conditions, with purity confirmed by HPLC . Table 1: Comparison of Synthetic Methods

| Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl acetoacetate, NH₄HCO₃ | Ethanol | 70 | 65 | 98 |

| Microwave-assisted | DMF | 100 (microwave) | 75 | 95 |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the planar 1,4-dihydropyridine ring and ester/carboxylic acid substituents. Key metrics include bond lengths (e.g., C–C: 1.34–1.52 Å) and torsion angles. Complement with / NMR for functional group validation and FT-IR for carbonyl stretching (~1700 cm) .

Q. What are the primary biological activities reported for this compound?

The compound exhibits calcium channel antagonism, antibacterial activity (MIC: 8–32 µg/mL against S. aureus), and antifungal properties. Assays include patch-clamp electrophysiology for calcium flux and broth microdilution for microbial inhibition. Positive controls (e.g., nifedipine) are mandatory for activity validation .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like oxidized pyridine derivatives?

Optimize via inert atmosphere (N₂/Ar) to prevent oxidation and use microwave-assisted synthesis for faster kinetics. For example, microwave irradiation at 100°C in DMF reduces reaction time from 12 hours to 30 minutes, improving yield to 75% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes oxidized byproducts .

Q. How do crystallographic disorder and data-to-parameter ratios impact structural analysis?

In SC-XRD studies, disorder in the methoxycarbonyl groups (observed in 15% of cases) requires refinement using PART commands in SHELXL. A data-to-parameter ratio >10 ensures reliability; ratios <15 may necessitate additional restraints. For example, reports a ratio of 14.9 with , indicating acceptable precision despite minor disorder .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., calcium antagonism ranging from 0.1–10 µM) often stem from assay conditions. Standardize protocols: use identical cell lines (e.g., HEK293 for calcium channels), buffer pH (7.4), and temperature (37°C). Meta-analysis of 12 studies shows pH variations account for 40% of variability .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

Modifications at the 4-carboxylic acid position (e.g., esterification or amide formation) improve membrane permeability. Computational docking (AutoDock Vina) predicts enhanced binding to L-type calcium channels when substituting the 2,6-methyl groups with electron-withdrawing groups (e.g., -Cl). Validate via IC₅₀ assays .

Methodological Challenges

Q. What are the best practices for reproducibility in scaled-up synthesis?

- Use automated syringe pumps for reagent addition to maintain stoichiometry.

- Monitor reaction progress via in-situ FT-IR to detect intermediate formation.

- Implement QbD (Quality by Design) principles: critical parameters include stirring rate (>500 rpm) and solvent drying (molecular sieves) .

Q. How to address low solubility in pharmacological assays?

- Prepare stock solutions in DMSO (≤0.1% final concentration) with sonication.

- Use cyclodextrin-based encapsulation (e.g., HP-β-CD) to enhance aqueous solubility (up to 5 mg/mL) without cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.